5-Methoxy-2,3-dimethylbenzo[d]thiazol-3-ium methyl sulfate
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Overview
Description
5-Methoxy-2,3-dimethylbenzo[d]thiazol-3-ium methyl sulfate is a chemical compound with the molecular formula C11H15NO5S2 and a molecular weight of 305.37 . This compound is known for its unique structural properties, which include a benzothiazole ring substituted with methoxy and dimethyl groups, and a methyl sulfate counterion.
Preparation Methods
The synthesis of 5-Methoxy-2,3-dimethylbenzo[d]thiazol-3-ium methyl sulfate typically involves the reaction of 5-methoxy-2,3-dimethylbenzothiazole with methyl sulfate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography techniques to obtain a high-purity compound .
Chemical Reactions Analysis
5-Methoxy-2,3-dimethylbenzo[d]thiazol-3-ium methyl sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioether or thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, leading to the introduction of different functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions
Scientific Research Applications
5-Methoxy-2,3-dimethylbenzo[d]thiazol-3-ium methyl sulfate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-2,3-dimethylbenzo[d]thiazol-3-ium methyl sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms .
Comparison with Similar Compounds
Similar compounds to 5-Methoxy-2,3-dimethylbenzo[d]thiazol-3-ium methyl sulfate include:
2,3-Dimethylbenzothiazolium iodide: This compound shares a similar benzothiazole core but differs in its counterion and substituents.
3-Ethyl-2-methylbenzo[d]thiazol-3-ium iodide: Another structurally related compound with variations in the alkyl groups attached to the benzothiazole ring. The uniqueness of this compound lies in its specific substituents and counterion, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-methoxy-2,3-dimethyl-1,3-benzothiazol-3-ium;methyl sulfate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12NOS.CH4O4S/c1-7-11(2)9-6-8(12-3)4-5-10(9)13-7;1-5-6(2,3)4/h4-6H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APLUBTCOCUIMAN-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(S1)C=CC(=C2)OC)C.COS(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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